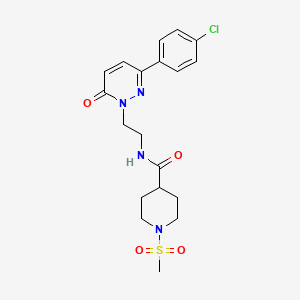![molecular formula C9H11ClF3N3O B2705092 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride CAS No. 2361872-18-4](/img/structure/B2705092.png)
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride” is a derivative of pyridazinone . Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . They have been found to exhibit a wide range of pharmacological activities . This nucleus is also known as the “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profile .
Molecular Structure Analysis
The molecular structure of pyridazinones contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The specific molecular structure of “this compound” was not found in the search results.Applications De Recherche Scientifique
Toxicological Profiles and Environmental Impact
Heterocyclic Amines in Cooked Meats : Heterocyclic amines, similar in structure to the compound , are formed in meats during cooking processes. Studies have explored their metabolism by intestinal bacteria and their mutagenic activities, highlighting concerns about carcinogenic risks associated with dietary exposure (Vanhaecke et al., 2008).
Exposure to Organophosphorus and Pyrethroid Pesticides : Research on organophosphorus (OP) and pyrethroid (PYR) insecticides, which share some toxicological characteristics with fluorochemicals, shows widespread chronic exposure among children. This highlights the importance of understanding the environmental and health impacts of chemical exposure (Babina et al., 2012).
Polyfluoroalkyl Chemicals (PFCs) in Humans : PFCs, utilized in numerous commercial applications, have been identified in human blood, underscoring the pervasive exposure to these compounds and raising questions about their potential health effects. The study on U.S. population levels of PFCs and their changes over time offers critical insights into human exposure to these persistent chemicals (Calafat et al., 2007).
Pharmacokinetics and Treatment Efficacy
Chemotherapy for Malignant Gliomas : Research on the efficacy of temozolomide, a chemotherapeutic agent for treating malignant gliomas, presents a case of drug development and application in oncology. This provides a framework for understanding how compounds with specific chemical structures can be leveraged in medical treatments (Quinn et al., 2003).
Toxicokinetics of Inhalants : Studies on the toxicokinetics of trichloroethylene and tetrachloroethylene at low exposure levels in humans offer insights into the metabolism, excretion, and potential health impacts of inhalant chemicals, which could be relevant for understanding the behavior of similar compounds in the body (Chiu et al., 2007).
Mécanisme D'action
Target of Action
Pyridazine derivatives, which “2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride” is a part of, have been shown to exhibit a wide range of pharmacological activities . They are known to interact with various targets, including phosphodiesterase (PDE) inhibitors, which play a crucial role in cellular signaling .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. For instance, if it targets PDEs, it could affect cyclic nucleotide signaling pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it acts as a PDE inhibitor, it could increase levels of cyclic nucleotides in the cell, leading to a variety of downstream effects .
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O.ClH/c1-15-8(16)5-2-3-13-4-6(5)7(14-15)9(10,11)12;/h13H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWLZOGPLPLJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CNCC2)C(=N1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2705010.png)
![N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2705012.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2705013.png)


![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B2705018.png)
![3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2705019.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2705020.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2705021.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2705022.png)


![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)

